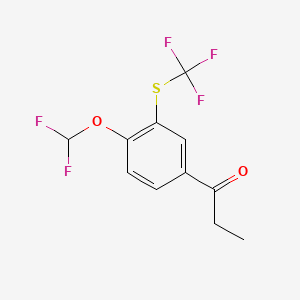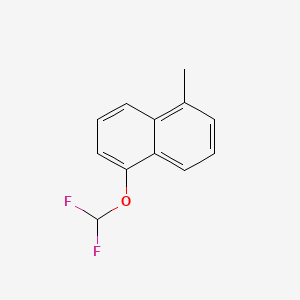
1-(Difluoromethoxy)-5-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-5-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-5-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 5-methylnaphthalene with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers as building blocks has been reported . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial production methods may involve continuous flow processes to ensure scalability and efficiency. These methods are designed to optimize reaction conditions, minimize by-products, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-5-methylnaphthalene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-5-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-5-methylnaphthalene can be compared with other fluorinated naphthalene derivatives. Similar compounds include:
1-(Trifluoromethoxy)-5-methylnaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
1-(Difluoromethoxy)-naphthalene: Lacks the methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H10F2O |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-5-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-4-2-6-10-9(8)5-3-7-11(10)15-12(13)14/h2-7,12H,1H3 |
Clé InChI |
ZYYFRRFSBIWZLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=CC=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


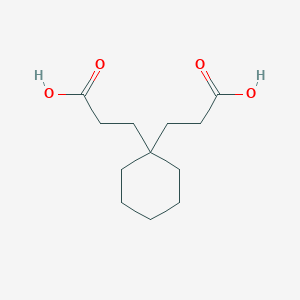
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)

![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
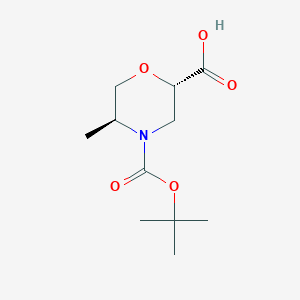
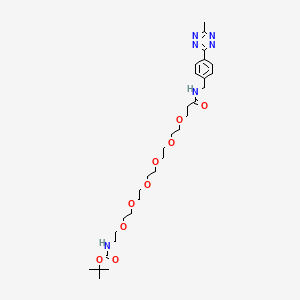

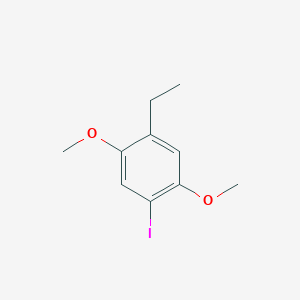
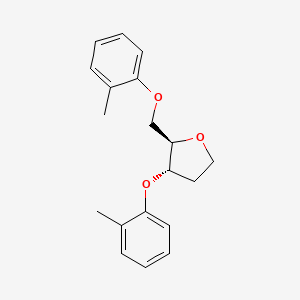
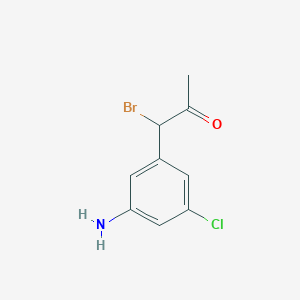
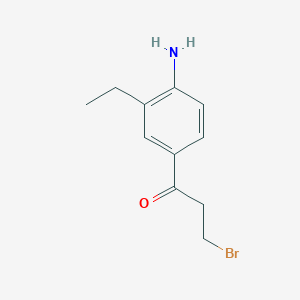
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
